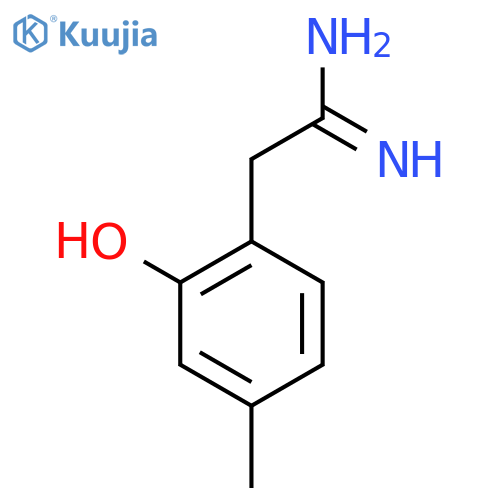

Cas no 1499655-64-9 (2-(2-hydroxy-4-methylphenyl)ethanimidamide)

1499655-64-9 structure

商品名:2-(2-hydroxy-4-methylphenyl)ethanimidamide

2-(2-hydroxy-4-methylphenyl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-hydroxy-4-methylphenyl)ethanimidamide

- EN300-1795265

- 1499655-64-9

-

- インチ: 1S/C9H12N2O/c1-6-2-3-7(5-9(10)11)8(12)4-6/h2-4,12H,5H2,1H3,(H3,10,11)

- InChIKey: LUEKLWNSOUNRIA-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C)C=CC=1CC(=N)N

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-(2-hydroxy-4-methylphenyl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1795265-2.5g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-5.0g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1795265-5g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-10g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 10g |

$4360.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-0.5g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-10.0g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 10g |

$4360.0 | 2023-06-03 | ||

| Enamine | EN300-1795265-0.1g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-0.25g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-0.05g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 0.05g |

$851.0 | 2023-09-19 | ||

| Enamine | EN300-1795265-1.0g |

2-(2-hydroxy-4-methylphenyl)ethanimidamide |

1499655-64-9 | 1g |

$1014.0 | 2023-06-03 |

2-(2-hydroxy-4-methylphenyl)ethanimidamide 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

1499655-64-9 (2-(2-hydroxy-4-methylphenyl)ethanimidamide) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬